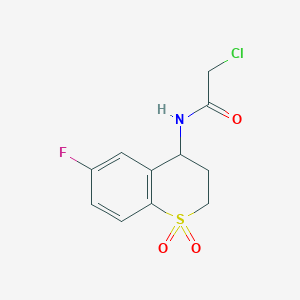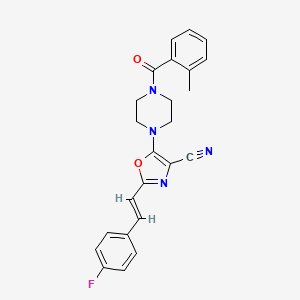
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using a microwave-assisted, solvent-free method . Although the exact synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is not detailed, similar synthetic strategies could potentially be applied, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds related to N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has been confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . These techniques are crucial for verifying the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds synthesized in the studies are not explicitly mentioned. However, the molecular docking and ADMET studies suggest good oral drug-like behavior for the synthesized benzamide derivatives . The antiarrhythmic activity of related sulfonamide compounds indicates their potential for drug development, with one compound showing good oral bioavailability and a favorable hemodynamic profile .
Relevant Case Studies
The papers provide case studies of the biological activities of related compounds. For instance, the synthesized benzamide derivatives exhibited promising in vitro anticancer activity against several human cancer cell lines, with some compounds showing GI50 values comparable to the standard drug Adriamycin . Another study found that substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides possess potent Class III antiarrhythmic activity, with one compound successfully terminating ventricular fibrillation in anesthetized dogs .
Wissenschaftliche Forschungsanwendungen
Electrophysiological Activity
One study describes the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating potential applications in developing class III electrophysiological agents for arrhythmias treatment. This research suggests that replacing the methylsulfonylamino group with a 1H-imidazol-1-yl moiety can produce compounds with comparable potency (Morgan et al., 1990).
Orexin Receptor Antagonism
Another study focuses on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, highlighting the pharmacokinetic profile of related benzamide derivatives. This compound's elimination and metabolic pathways provide insight into the development of insomnia treatments (Renzulli et al., 2011).
Supramolecular Gelation
Research on N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators investigates the role of methyl functionality and S⋯O interaction in gelation behavior. This study provides a foundation for developing new materials with potential applications in drug delivery systems (Yadav & Ballabh, 2020).
Antimicrobial and Antifungal Activity
Compounds synthesized from sulfonyl-substituted nitrogen-containing heterocyclic systems, including derivatives of thiadiazoles, have shown sensitivity to Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights the potential for these compounds in developing new antimicrobial and antifungal drugs (Sych et al., 2019).
Anticancer Evaluation
Another study explores the synthesis and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were tested against several cancer cell lines, showing moderate to excellent anticancer activity. This research contributes to the ongoing search for effective anticancer agents (Ravinaik et al., 2021).
Wirkmechanismus
Target of action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of action
The mode of action of benzofuran derivatives can also vary. Some benzofuran derivatives have been found to have significant cell growth inhibitory effects in different types of cancer cells . .
Biochemical pathways
Benzofuran derivatives can affect a variety of biochemical pathways due to their diverse biological activities. For example, some benzofuran derivatives have been found to have anti-tumor activity, suggesting that they may affect pathways involved in cell growth and proliferation .
Result of action
The result of the action of benzofuran derivatives can depend on their specific biological activity. For example, benzofuran derivatives with anti-tumor activity can result in the inhibition of tumor cell growth .
Action environment
The action, efficacy, and stability of benzofuran derivatives can be influenced by various environmental factors. For example, changes in lifestyle and environmental factors have been linked to the occurrence of cancer, suggesting that these factors could potentially influence the action of benzofuran derivatives with anti-tumor activity .
Eigenschaften
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S2/c1-27(23,24)14-8-6-12(7-9-14)18(22)21-19-20-15(11-26-19)17-10-13-4-2-3-5-16(13)25-17/h2-11H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMUVDHSDXFKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-6-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2523584.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2523585.png)
![4-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2,2-dimethyl-4-oxobutanenitrile](/img/structure/B2523588.png)
![N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine](/img/structure/B2523589.png)
![3-chloro-N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2523592.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-(4-methoxyphenyl)acetate](/img/structure/B2523593.png)


![N-ethyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2523596.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2523597.png)


![2-Methoxy-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]diazepine](/img/structure/B2523602.png)